molecular formula C11H24N2O B1374094 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol CAS No. 1339644-48-2

4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol

Cat. No.: B1374094
CAS No.: 1339644-48-2
M. Wt: 200.32 g/mol
InChI Key: FUOWQOZLXUDRMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 4-chlorobutan-1-ol in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-2-ol
  • 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-3-ol
  • 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-4-ol

Uniqueness

4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and aminoethyl group make it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-[3-(2-aminoethyl)piperidin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c12-6-5-11-4-3-8-13(10-11)7-1-2-9-14/h11,14H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWQOZLXUDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCCO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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